Bis(phenylethyl) disulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

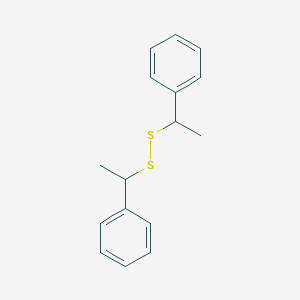

Bis(phenylethyl) disulfide, also known as this compound, is a useful research compound. Its molecular formula is C16H18S2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that bis(phenylethyl) disulfide exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential use in health supplements and pharmaceuticals aimed at reducing oxidative damage .

Haemolytic Activity

Notably, this compound has been studied for its haemolytic effects. While it induces minimal oxidative damage in vitro, it has been shown to be a potent haemolytic agent in vivo, causing oxidative damage to erythrocytes and leading to severe haemolytic anemia in animal models. This property suggests potential implications for its use in understanding hemolytic disorders and developing therapeutic agents targeting such conditions .

Flavoring Agent

Thiols and disulfides play a significant role in the organoleptic properties of food. This compound is among the compounds approved for use as food flavorings due to its aromatic properties. Its ability to enhance flavors makes it valuable in the food industry, particularly in products requiring complex flavor profiles .

Preservatives

The antioxidant properties of this compound also lend it potential as a natural preservative. By inhibiting oxidative reactions that lead to spoilage, this compound could extend the shelf life of various food products while maintaining safety and quality standards.

Vulcanization Agent

In industrial chemistry, this compound can serve as a vulcanizing agent for rubber production. The disulfide bonds enhance the elasticity and durability of rubber products, making them suitable for various applications from automotive to consumer goods.

Chemical Intermediate

This compound can act as an intermediate in organic synthesis processes. Its ability to participate in further chemical reactions makes it useful for producing other valuable compounds in pharmaceuticals and agrochemicals.

Data Summary Table

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmacology | Antioxidant | Scavenges free radicals |

| Haemolytic agent | Induces oxidative damage to erythrocytes | |

| Food Science | Flavoring agent | Enhances organoleptic properties |

| Natural preservative | Inhibits spoilage through antioxidant action | |

| Industrial Chemistry | Vulcanization agent | Enhances elasticity and durability of rubber |

| Chemical intermediate | Useful for producing pharmaceuticals and agrochemicals |

Case Studies

- Haemolytic Activity Study : A study conducted on rats demonstrated that this compound caused significant haemolysis when administered, correlating its effects with oxidative stress markers. The study concluded that while the compound showed low toxicity in vitro, its in vivo effects were pronounced due to metabolic conversion processes .

- Antioxidant Efficacy : In a controlled experiment assessing the antioxidant capacity of various disulfides, this compound was found to outperform several common antioxidants, showcasing its potential for therapeutic applications aimed at combating oxidative stress-related diseases .

Eigenschaften

CAS-Nummer |

52053-61-9 |

|---|---|

Molekularformel |

C16H18S2 |

Molekulargewicht |

274.4 g/mol |

IUPAC-Name |

1-(1-phenylethyldisulfanyl)ethylbenzene |

InChI |

InChI=1S/C16H18S2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |

InChI-Schlüssel |

OJQUHFNDPJAUSR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)SSC(C)C2=CC=CC=C2 |

Kanonische SMILES |

CC(C1=CC=CC=C1)SSC(C)C2=CC=CC=C2 |

Key on ui other cas no. |

52053-61-9 |

Synonyme |

bis(phenylethyl) disulfide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.